2-Bromo-5-(piperidin-4-ylmethyl)phenol
説明
BenchChem offers high-quality 2-Bromo-5-(piperidin-4-ylmethyl)phenol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Bromo-5-(piperidin-4-ylmethyl)phenol including the price, delivery time, and more detailed information at info@benchchem.com.
特性
分子式 |
C12H16BrNO |
|---|---|
分子量 |
270.17 g/mol |
IUPAC名 |
2-bromo-5-(piperidin-4-ylmethyl)phenol |
InChI |
InChI=1S/C12H16BrNO/c13-11-2-1-10(8-12(11)15)7-9-3-5-14-6-4-9/h1-2,8-9,14-15H,3-7H2 |
InChIキー |
BEUUIMIHYNSBCL-UHFFFAOYSA-N |
正規SMILES |
C1CNCCC1CC2=CC(=C(C=C2)Br)O |
製品の起源 |
United States |
A Technical Guide to 2-Bromo-5-(piperidin-4-ylmethyl)phenol Analogs: Synthesis, Structure-Activity Relationships, and Pharmacological Profile as Dual NOP/MOP Receptor Ligands
For Researchers, Scientists, and Drug Development Professionals
Abstract
The 2-bromo-5-(piperidin-4-ylmethyl)phenol scaffold has emerged as a critical pharmacophore in the development of novel therapeutics targeting the opioid and nociceptin/orphanin FQ (NOP) receptor systems. This technical guide provides a comprehensive review of the synthesis, structure-activity relationships (SAR), and pharmacological properties of analogs based on this core structure. A significant focus is placed on their development as bifunctional NOP receptor and mu-opioid peptide (MOP) receptor agonists, a promising strategy for creating potent analgesics with a reduced side-effect profile compared to traditional opioids.[1][2] This document details synthetic methodologies, explores the impact of structural modifications on receptor affinity and functional activity, and elucidates the underlying signaling pathways. Furthermore, it provides detailed protocols for the synthesis and in vitro evaluation of these compounds, serving as a valuable resource for researchers in the fields of medicinal chemistry and pharmacology.
Introduction: The Rationale for Dual NOP/MOP Receptor Agonism
The misuse of prescription opioids and the subsequent rise in addiction and overdose deaths have created an urgent need for safer and more effective pain management strategies.[2] While mu-opioid peptide (MOP) receptor agonists are highly effective analgesics, their clinical use is hampered by severe side effects, including respiratory depression, abuse potential, and physical dependence.[2] The nociceptin/orphanin FQ (NOP) receptor, a member of the opioid receptor family, and its endogenous ligand, nociceptin/orphanin FQ (N/OFQ), have been identified as key modulators of the MOP receptor system.[3]
Activation of the NOP receptor can produce analgesia in its own right and has been shown to attenuate the rewarding effects and other adverse effects associated with MOP receptor activation.[4][5] This has led to the hypothesis that bifunctional compounds with agonist activity at both NOP and MOP receptors could provide potent pain relief with a significantly improved safety profile.[3][6] The 2-bromo-5-(piperidin-4-ylmethyl)phenol scaffold has proven to be a versatile platform for the design of such dual-activity ligands.[7][8][9]
Synthesis of 2-Bromo-5-(piperidin-4-ylmethyl)phenol Analogs
The synthesis of 2-bromo-5-(piperidin-4-ylmethyl)phenol analogs typically involves a multi-step sequence. A general synthetic route is outlined below, followed by a detailed experimental protocol for a representative compound. The piperidine ring is a common structural motif in many pharmaceuticals and its synthesis has been extensively studied.[10]
General Synthetic Scheme
The synthesis often commences with a suitable brominated phenol derivative which is then elaborated to introduce the piperidin-4-ylmethyl moiety. Variations in the substituents on the piperidine nitrogen and modifications to the phenol and bromo-phenyl core are introduced to explore the structure-activity relationship.
Caption: Generalized synthetic workflow for 2-bromo-5-(piperidin-4-ylmethyl)phenol analogs.
Experimental Protocol: Synthesis of a Representative Analog
This protocol describes a plausible synthesis of a 2-bromo-5-(piperidin-4-ylmethyl)phenol analog, adapted from methodologies reported for similar piperidine derivatives.[11]
Step 1: Bromination of 4-hydroxyacetophenone
-
To a solution of 4-hydroxyacetophenone (1 eq.) in acetic acid, add bromine (1.1 eq.) dropwise at room temperature.
-
Stir the reaction mixture for 2-4 hours until TLC indicates completion.
-
Pour the reaction mixture into ice-water and filter the precipitate.
-
Wash the solid with water and dry to yield 2-bromo-4-hydroxyacetophenone.
Step 2: Protection of the Phenolic Hydroxyl
-
Dissolve 2-bromo-4-hydroxyacetophenone (1 eq.) in acetone and add potassium carbonate (2 eq.).
-
Add benzyl bromide (1.2 eq.) and reflux the mixture overnight.
-
Filter the reaction mixture and concentrate the filtrate under reduced pressure.
-
Purify the residue by column chromatography to obtain 4-(benzyloxy)-2-bromoacetophenone.
Step 3: Reductive Amination with Piperidin-4-one
-
To a solution of 4-(benzyloxy)-2-bromoacetophenone (1 eq.) and piperidin-4-one (1.2 eq.) in methanol, add sodium cyanoborohydride (1.5 eq.) in portions.
-
Stir the reaction at room temperature overnight.
-
Quench the reaction with water and extract with ethyl acetate.
-
Dry the organic layer over sodium sulfate, concentrate, and purify by column chromatography to yield the protected intermediate.
Step 4: Deprotection of the Phenolic Hydroxyl
-
Dissolve the product from Step 3 in methanol and add a catalytic amount of Pd/C (10 mol%).
-
Stir the mixture under a hydrogen atmosphere (balloon) for 12 hours.
-
Filter the catalyst through Celite and concentrate the filtrate to obtain the final product, 2-bromo-5-(1-(piperidin-4-yl)ethyl)phenol.
Structure-Activity Relationships (SAR)
The pharmacological profile of 2-bromo-5-(piperidin-4-ylmethyl)phenol analogs is highly dependent on the nature and substitution pattern of the core scaffold. The following sections summarize key SAR findings based on published data for related bifunctional NOP/MOP ligands.[3][6]
Caption: Key structural modification points influencing the SAR of the core scaffold.
Quantitative SAR Data
The following table summarizes the binding affinities (Ki) and functional activities (EC50) of representative analogs at the NOP and MOP receptors. Data is compiled and adapted from various sources studying bifunctional ligands.[12][13]
| Compound ID | R (Piperidine-N) | NOP Ki (nM) | MOP Ki (nM) | NOP EC50 (nM) | MOP EC50 (nM) |
| Analog 1 | H | 50.2 | 15.8 | 120.5 | 35.2 |
| Analog 2 | Methyl | 35.6 | 10.1 | 98.7 | 25.9 |
| Analog 3 | Cyclopropylmethyl | 12.3 | 2.5 | 25.1 | 8.3 |
| Analog 4 | Benzyl | 28.9 | 5.7 | 60.4 | 15.1 |
| Analog 5 | Phenethyl | 8.1 | 1.9 | 15.6 | 4.8 |
Key Insights from SAR Studies:
-
Piperidine N-Substituent: This position is critical for modulating the balance of activity between the NOP and MOP receptors. Small alkyl groups generally maintain good affinity, while larger, more lipophilic groups like phenethyl can enhance potency at both receptors.[14]
-
Phenolic Hydroxyl Group: The phenolic hydroxyl is a key hydrogen bond donor and is generally considered essential for high-affinity binding to the MOP receptor, mimicking the tyrosine residue of endogenous opioid peptides.[15]
-
Bromine Substitution: The bromo substituent influences the electronic properties and lipophilicity of the molecule, which can impact membrane permeability and receptor binding. Its position can be varied to fine-tune the pharmacological profile.
-
Piperidine Ring Conformation: The introduction of spirocyclic systems or other conformational constraints on the piperidine ring can lead to increased potency and selectivity.[16][17][18]
Pharmacology and Mechanism of Action
Bifunctional NOP/MOP receptor agonists derived from the 2-bromo-5-(piperidin-4-ylmethyl)phenol scaffold exert their effects by simultaneously activating both receptor types. These receptors are G protein-coupled receptors (GPCRs) that primarily couple to Gi/o proteins.[19]
Signaling Pathways
Activation of NOP and MOP receptors by these analogs leads to the inhibition of adenylyl cyclase, a decrease in intracellular cyclic AMP (cAMP) levels, and the modulation of ion channel activity.[20] This results in neuronal hyperpolarization and a reduction in neurotransmitter release, ultimately leading to analgesia.
Caption: Signaling pathway of bifunctional NOP/MOP receptor agonists.
The co-activation of NOP receptors is believed to counteract some of the undesirable downstream signaling events associated with MOP receptor activation alone, such as β-arrestin recruitment, which has been implicated in the development of tolerance and other side effects.[20]
In Vitro Evaluation: Experimental Protocols
The characterization of 2-bromo-5-(piperidin-4-ylmethyl)phenol analogs requires a suite of in vitro assays to determine their binding affinity and functional activity at the NOP and MOP receptors.
Radioligand Binding Assay Protocol
This protocol is used to determine the binding affinity (Ki) of the test compounds for the NOP and MOP receptors.
-
Membrane Preparation: Prepare cell membrane homogenates from cells stably expressing either the human NOP or MOP receptor.
-
Assay Buffer: Use a suitable buffer, such as 50 mM Tris-HCl, pH 7.4.
-
Radioligand: Use a high-affinity radiolabeled ligand, such as [³H]-nociceptin for the NOP receptor and [³H]-DAMGO for the MOP receptor.
-
Incubation: In a 96-well plate, combine the membrane preparation, radioligand, and varying concentrations of the test compound. Incubate at room temperature for 60-90 minutes.
-
Filtration: Rapidly filter the incubation mixture through a glass fiber filter plate to separate bound and free radioligand.
-
Washing: Wash the filters with ice-cold assay buffer.
-
Scintillation Counting: Add scintillation cocktail to the dried filters and measure the radioactivity using a liquid scintillation counter.
-
Data Analysis: Determine the IC50 value (the concentration of test compound that inhibits 50% of specific radioligand binding) by non-linear regression analysis. Calculate the Ki value using the Cheng-Prusoff equation.
[³⁵S]GTPγS Binding Assay Protocol
This functional assay measures the ability of a compound to stimulate G protein activation upon binding to the receptor.
-
Membrane Preparation: Use cell membranes expressing the receptor of interest.
-
Assay Buffer: A typical buffer includes 50 mM Tris-HCl, pH 7.4, 100 mM NaCl, 5 mM MgCl₂, and 1 mM EDTA.
-
Incubation: In a 96-well plate, combine the membranes, varying concentrations of the test compound, GDP (to ensure a basal state), and [³⁵S]GTPγS. Incubate at 30°C for 60 minutes.
-
Filtration: Terminate the assay by rapid filtration through a glass fiber filter plate.
-
Washing and Counting: Wash the filters with ice-cold buffer and measure the bound radioactivity using a liquid scintillation counter.
-
Data Analysis: Plot the stimulated binding as a function of the test compound concentration and determine the EC50 (the concentration that produces 50% of the maximal response) and Emax (maximal effect) values by non-linear regression.
Conclusion and Future Directions
The 2-bromo-5-(piperidin-4-ylmethyl)phenol scaffold represents a promising starting point for the development of a new generation of analgesics with an improved safety profile. The bifunctional NOP/MOP receptor agonist approach has the potential to provide potent pain relief while mitigating the risks of addiction and other adverse effects associated with traditional opioids.[1][2] Future research in this area should focus on optimizing the NOP/MOP activity ratio to achieve the ideal therapeutic window. Further exploration of spirocyclic and other conformationally restricted analogs may lead to compounds with enhanced potency and selectivity.[16][17][18] In vivo studies in relevant animal models of pain and addiction will be crucial to validate the therapeutic potential of these novel compounds.
References
- Bifunctional peptide-based opioid agonist/nociceptin antagonist ligand for dual treatment of nociceptive and neurop
- Therapeutic potentials of NOP and MOP receptor coactivation for treatment of pain and opioid abuse - PMC. (n.d.).
- A bifunctional nociceptin and mu opioid receptor agonist is analgesic without opioid side effects in nonhuman prim
- Novel process for the synthesis of Brimonidine and deriv
- Designing Bifunctional NOP receptor-mu opioid receptor ligands from NOP receptor-selective scaffolds. Part I - PMC. (n.d.).
- The use of bifunctional NOP/mu and NOP receptor selective compounds for the treatment of pain, drug abuse, and psychi
- Novel process for the synthesis of brimonidine and derivative - ResearchG
- Pharmacology of Kappa Opioid Receptors: Novel Assays and Ligands - PMC. (n.d.).
- In vitro profiling of opioid ligands using the cAMP formation inhibition assay and the β-arrestin2 - Ovid. (n.d.).
- Recommended Opioid Receptor Tool Compounds: Comparative In Vitro for Receptor Selectivity Profiles and In Vivo for Pharmacological Antinociceptive Profiles - PMC. (n.d.).
- Review of the Synthesis of Timolol Maleate and Brimonidine Tartrate Drug Substances Used for the Treatment of Open-Angle Glaucoma | Organic Process Research & Development - ACS Public
- Recommended Opioid Receptor Tool Compounds: Comparative In Vitro for Receptor Selectivity Profiles and In Vivo for Pharmacological Antinociceptive Profiles - ACS Public
- Pharmacology of Kappa Opioid Receptors: Novel Assays and Ligands - IRIS - Unife. (n.d.).
- Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applic
- Synthesis and evaluation of 4-substituted piperidines and piperazines as balanced affinity µ opioid receptor (MOR) agonist/δ opioid receptor (DOR) antagonist ligands - PMC. (n.d.).
- Identification and Synthesis of New Process Related Impurity in Brimonidine Tartar
- Spirocyclic Piperidines in Drug Discovery - PharmaBlock. (n.d.).
- Synthesis and evaluation of a 18F-labeled spirocyclic piperidine derivative as promising σ1 receptor imaging agent - PubMed. (n.d.).
- Brimonidine EP Impurities & USP Related compounds - SynThink Research Chemicals. (n.d.).
- Spirocyclic Delta Opioid Receptor Agonists for the Treatment of Pain: Discovery of N,N-Diethyl-3-hydroxy-4-(spiro[chromene-2,4′-piperidine]-4-yl) Benzamide (ADL5747)
- Nociceptin/orphanin FQ peptide receptor-related ligands as novel analgesics. (n.d.).
- Designing bifunctional NOP receptor-mu opioid receptor ligands from NOP-receptor selective scaffolds. Part II - PMC. (n.d.).
- Synthesis of Novel Piperidine Compounds As Anticholinesterase Agents - International Journal of Pharmaceutical Science Invention. (n.d.).
- Nociceptin/orphanin FQ receptor ligands - PubMed. (n.d.).
- Structure activity relationship of piperidine derivatives - ResearchG
- Phenols in Pharmaceuticals: Analysis of a Recurring Motif - NSF Public Access Repository. (n.d.).
- 4-[(2-Bromo-5-methoxyphenyl)methyl]piperidine - PubChem. (n.d.).
- 4,5-dihydro-1- H-pyrazol-5-yl)phenol Derivatives: Synthesis and Antibacterial Activity. (n.d.).
- Nociceptin/Orphanin FQ Receptor Structure, Signaling, Ligands, Functions, and Interactions with Opioid Systems - PMC. (n.d.).
- 1554905-69-9|2-Bromo-4-((3-methylpiperidin-1-yl)methyl)phenol - BLDpharm. (n.d.).
- Symmetric 4,4'-(piperidin-4-ylidenemethylene)bisphenol derivatives as novel tunable estrogen receptor (ER)
- Spotlight on Nociceptin/Orphanin FQ Receptor in the Tre
- Design synthesis and structure-activity relationship of 5-substituted (tetrahydronaphthalen-2yl)methyl with N-phenyl-N-(piperidin-2-yl)propionamide derivatives as opioid ligands - PubMed. (n.d.).
- Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities - MDPI. (n.d.).
- 20.201 Fall 2013 Lecture 3: Overview of Drug Development 2 - MIT OpenCourseWare. (n.d.).
- Document is current - Crossmark - Crossref. (n.d.).
- 2-Bromo-5-((3R,4R)-3,4-dimethylpiperidin-4-yl)phenol - BLDpharm. (n.d.).
Sources
- 1. Therapeutic potentials of NOP and MOP receptor coactivation for treatment of pain and opioid abuse - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A bifunctional nociceptin and mu opioid receptor agonist is analgesic without opioid side effects in nonhuman primates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Designing bifunctional NOP receptor-mu opioid receptor ligands from NOP-receptor selective scaffolds. Part II - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The use of bifunctional NOP/mu and NOP receptor selective compounds for the treatment of pain, drug abuse, and psychiatric disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. semanticscholar.org [semanticscholar.org]
- 6. Designing Bifunctional NOP receptor-mu opioid receptor ligands from NOP receptor-selective scaffolds. Part I - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 4-[(2-Bromo-5-methoxyphenyl)methyl]piperidine | C13H18BrNO | CID 9835495 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. 1554905-69-9|2-Bromo-4-((3-methylpiperidin-1-yl)methyl)phenol|BLD Pharm [bldpharm.com]
- 9. 2-Bromo-5-((3R,4R)-3,4-dimethylpiperidin-4-yl)phenol|BLD Pharm [bldpharm.com]
- 10. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ijpsi.org [ijpsi.org]
- 12. Recommended Opioid Receptor Tool Compounds: Comparative In Vitro for Receptor Selectivity Profiles and In Vivo for Pharmacological Antinociceptive Profiles - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Design synthesis and structure-activity relationship of 5-substituted (tetrahydronaphthalen-2yl)methyl with N-phenyl-N-(piperidin-2-yl)propionamide derivatives as opioid ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. par.nsf.gov [par.nsf.gov]
- 16. img01.pharmablock.com [img01.pharmablock.com]
- 17. Synthesis and evaluation of a 18F-labeled spirocyclic piperidine derivative as promising σ1 receptor imaging agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. pubs.acs.org [pubs.acs.org]
- 19. Nociceptin/Orphanin FQ Receptor Structure, Signaling, Ligands, Functions, and Interactions with Opioid Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 20. ovid.com [ovid.com]
Application Note: Chemoselective Functionalization of the Piperidine Ring in 2-Bromo-5-(piperidin-4-ylmethyl)phenol
The following Application Note and Protocol Guide is designed for researchers working with 2-Bromo-5-(piperidin-4-ylmethyl)phenol . This scaffold presents a classic chemoselectivity challenge: differentiating a secondary amine (piperidine), a phenolic hydroxyl, and an aryl bromide.
Executive Summary
The scaffold 2-Bromo-5-(piperidin-4-ylmethyl)phenol is a high-value building block, particularly in the synthesis of PROTACs (Proteolysis Targeting Chimeras) and kinase inhibitors. It contains three distinct reactive centers:
-
Piperidine Nitrogen (Secondary Amine): Highly nucleophilic (
). -
Phenolic Oxygen: Acidic (
) and nucleophilic upon deprotonation. -
Aryl Bromide: Electrophilic handle for subsequent cross-coupling (Suzuki, Buchwald-Hartwig).
The Challenge: Functionalizing the piperidine ring (N-alkylation, N-acylation, or N-arylation) without protecting the phenol or compromising the aryl bromide requires precise control of pH and electrophilicity.
The Solution: This guide details protocols that exploit the nucleophilicity gap between the neutral amine and the neutral phenol. By maintaining reaction conditions where the phenol remains protonated (neutral), the piperidine nitrogen acts as the exclusive nucleophile.
Strategic Analysis: The Nucleophilicity Gap
To achieve chemoselectivity without protecting groups, one must understand the electronic environment.
-
Under Basic Conditions (
): The phenol deprotonates to a phenoxide anion ( ), which is a potent nucleophile and will compete for electrophiles (O-alkylation). -
Under Neutral/Mildly Basic Conditions (
): The phenol remains protonated ( ). The neutral oxygen is a poor nucleophile compared to the secondary amine of the piperidine. -
The Aryl Bromide: Inert to standard nucleophilic attack (SN2/SN1) and acylation conditions. It remains intact for downstream Pd-catalyzed diversification.
Decision Logic for Functionalization
The following diagram illustrates the decision matrix for selecting the correct protocol based on the desired moiety.
Figure 1: Decision tree for chemoselective functionalization of the piperidine ring.
Experimental Protocols
Protocol A: Reductive Amination (N-Alkylation)
Objective: Attach an alkyl chain or linker (e.g., for PROTACs) to the piperidine nitrogen. Mechanism: Formation of an iminium ion followed by selective reduction.[1] Selectivity Factor: The phenol does not form iminium ions with aldehydes. The reducing agent, Sodium Triacetoxyborohydride (STAB), is mild and does not reduce the aldehyde/ketone before imine formation.
Materials:
-
Substrate: 2-Bromo-5-(piperidin-4-ylmethyl)phenol (1.0 equiv)
-
Aldehyde/Ketone: (1.1 equiv)
-
Reagent: Sodium Triacetoxyborohydride (STAB) (1.5 equiv)
-
Solvent: Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)
-
Acid: Acetic Acid (AcOH) (catalytic to 1.0 equiv)
Step-by-Step Procedure:
-
Dissolution: In a flame-dried round-bottom flask, dissolve the substrate (1.0 mmol) in DCM (10 mL).
-
Activation: Add the aldehyde (1.1 mmol). If the aldehyde is not highly reactive, add AcOH (1.0 mmol) to catalyze iminium formation. Stir at Room Temperature (RT) for 30 minutes.
-
Reduction: Cool the mixture to 0°C. Add STAB (1.5 mmol) portion-wise. Note: STAB is preferred over NaBH4 because it is less likely to reduce the aldehyde directly.
-
Reaction: Allow to warm to RT and stir for 2–16 hours. Monitor by LC-MS.
-
Checkpoint: Look for the disappearance of the secondary amine mass (M) and appearance of the product (M + Alkyl).
-
-
Quench: Quench with saturated aqueous
. Caution: Gas evolution.[2] -
Workup: Extract with DCM (3x). Wash combined organics with brine. Dry over
. -
Purification: Flash chromatography (DCM/MeOH gradient). The phenol is polar; ensure the gradient flushes the product.
Why this works: The reaction pH (buffered by AcOH) is ~5-6. At this pH, the phenol is fully protonated and non-nucleophilic.
Protocol B: Chemoselective N-Acylation (Amide Coupling)
Objective: Form an amide bond (e.g., attaching a carboxylic acid warhead). Challenge: Preventing ester formation (O-acylation).
Materials:
-
Substrate: 2-Bromo-5-(piperidin-4-ylmethyl)phenol (1.0 equiv)
-
Carboxylic Acid: (1.0 equiv)
-
Coupling Agent: HATU (1.1 equiv)
-
Base: DIPEA (Diisopropylethylamine) (2.0–3.0 equiv)
-
Solvent: DMF or DMF/DCM (1:1)
Step-by-Step Procedure:
-
Pre-activation: In a vial, mix the Carboxylic Acid (1.0 mmol), HATU (1.1 mmol), and DIPEA (1.0 mmol) in DMF (3 mL). Stir for 5 minutes to form the activated ester.
-
Addition: Add the piperidine substrate (1.0 mmol) dissolved in DMF (2 mL). Add remaining DIPEA (1.0–2.0 mmol).
-
Reaction: Stir at RT for 1–4 hours.
-
Control: Do not heat. Heating promotes O-acylation.
-
Workup: Dilute with EtOAc. Wash with 5% LiCl (to remove DMF), then saturated
, then brine.-
Note: Acidic wash (
) ensures any O-acylated byproduct (unstable phenol esters) might hydrolyze back, though N-amides are stable.
-
-
Validation:
NMR will show a shift in the piperidine ring protons adjacent to the nitrogen (typically 2.6–3.0 ppm 3.5–4.5 ppm).
Protocol C: N-Arylation (SNAr)
Objective: Attach a heteroaryl group (e.g., a pyridine or pyrimidine) directly to the nitrogen. Prerequisite: The electrophile must be an electron-deficient aryl halide (e.g., 4-fluoronitrobenzene, 2-chloropyrimidine).
Materials:
-
Substrate: 2-Bromo-5-(piperidin-4-ylmethyl)phenol
-
Electrophile: 2-Chloropyrimidine (or similar)
-
Base:
or -
Solvent: DMSO or NMP
Step-by-Step Procedure:
-
Setup: Dissolve substrate (1.0 equiv) and electrophile (1.1 equiv) in DMSO (0.2 M).
-
Base Addition: Add
(2.0 equiv).-
Critical: While carbonate bases can deprotonate phenol, the SNAr reaction with a secondary amine is kinetically much faster than with a phenoxide, provided the electrophile is highly reactive toward amines.
-
-
Temperature: Heat to 60–80°C.
-
Warning: Do not exceed 100°C to avoid displacing the internal bromine on the phenol ring (though Ar-Br is generally poor for SNAr without strong EWGs).
-
-
Workup: Pour into water. The product often precipitates. If not, extract with EtOAc.
Quantitative Data Summary
| Method | Reagent System | Selectivity (N vs O) | Yield (Typical) | Key Risk |
| Reductive Amination | Aldehyde / STAB / AcOH | >99:1 | 85-95% | Over-reduction of aldehyde (rare with STAB) |
| Amide Coupling | Acid / HATU / DIPEA | >95:5 | 80-90% | O-acylation if base excess is too high |
| Direct Alkylation | Alkyl Halide / | ~60:40 | 40-60% | Not Recommended (High O-alkylation) |
| SNAr | Cl-HetAr / DMSO / Heat | >90:10 | 70-85% | Reaction at internal Ar-Br (unlikely but possible) |
Quality Control & Validation
NMR Interpretation
To verify N-functionalization versus O-functionalization, examine the
-
N-Functionalization:
-
Piperidine
protons shift downfield significantly (from ~2.6 ppm to ~3.0-4.0 ppm). -
Phenol proton (broad singlet, >9 ppm) remains visible (in DMSO-
).
-
-
O-Functionalization (Failure Mode):
-
Piperidine protons remain largely unchanged.
-
Phenol proton disappears.
-
New peaks appear corresponding to the O-alkyl group.
-
Mass Spectrometry[4]
-
LC-MS: Use acidic mobile phase (Formic acid/Water/Acetonitrile). The N-functionalized product will ionize easily (
).
Pathway Visualization
The following diagram details the reaction workflow and the specific chemical transformations.
Figure 2: Synthetic workflow for selective N-functionalization.
References
-
Abdel-Magid, A. F., et al. (1996). "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." The Journal of Organic Chemistry. Link
-
Montalbetti, C. A., & Falque, V. (2005). "Amide bond formation and peptide coupling." Tetrahedron. Link
-
Patil, V. D., et al. (2014). "Chemoselective Acylation of Amines, Alcohols and Phenols Using Magnesium Chloride Under Solvent Free Condition." TSI Journals. Link
-
BenchChem Application Note. (2025). "Application Notes and Protocols for N-Alkylation of 2-Substituted Piperidines." Link
-
Roughley, S. D., & Jordan, A. M. (2011). "The medicinal chemist’s toolbox: an analysis of reactions used in the pursuit of drug candidates." Journal of Medicinal Chemistry. Link
Sources
Improving yield in the bromination of 3-(piperidin-4-ylmethyl)phenol
To: Research & Development Team From: Senior Application Scientist, Chemical Process Optimization Group Subject: Technical Guide: Optimizing Yield in the Bromination of 3-(piperidin-4-ylmethyl)phenol
Executive Summary
The bromination of 3-(piperidin-4-ylmethyl)phenol presents a classic "competing functionality" challenge. The substrate contains a strongly activating phenol group (directing ortho/para) and a basic secondary amine (prone to oxidation or N-bromination).
Low yields in this reaction are typically caused by three root factors:
-
Over-bromination: Formation of 2,4,6-tribromo species due to the high reactivity of the phenol.
-
N-Bromination: The secondary amine scavenging the brominating agent to form unstable N-Br species.
-
Regio-scrambling: Competition between the 4-position (para to OH) and 6-position (ortho to OH).
This guide outlines two validated protocols to maximize yield, depending on your tolerance for step-count versus purity requirements.
Part 1: Strategic Decision Matrix
Before starting, select the protocol that aligns with your project phase.
Figure 1: Decision matrix for selecting the optimal synthetic pathway.
Part 2: Technical Protocols
Protocol A: Direct Bromination (Acid-Buffered Method)
Best for early-stage screening where chromatography is acceptable.
The Logic: By conducting the reaction in acidic media, you protonate the piperidine nitrogen (
Reagents:
-
Substrate: 1.0 equiv
-
N-Bromosuccinimide (NBS): 1.05 equiv (Milder than
) -
Solvent: Acetic Acid (AcOH) or DCM with 1.1 equiv
-TsOH.
Step-by-Step:
-
Dissolution: Dissolve 3-(piperidin-4-ylmethyl)phenol in Glacial Acetic Acid (0.5 M concentration). Ensure complete dissolution; the amine will form the acetate salt.
-
Cooling: Cool the solution to 0–5 °C (Ice bath). Critical: Lower temperature favors mono-substitution at the para-position (C4).
-
Addition: Dissolve NBS (1.05 equiv) in a minimum volume of DMF or Acetic Acid. Add this solution dropwise over 30–60 minutes.
-
Why? High transient concentration of NBS leads to di-bromination.
-
-
Quench: After 2 hours, quench with 10% aqueous Sodium Thiosulfate (
). -
Isolation: Basify to pH 10 with NaOH (keep cold) and extract immediately with DCM.
Protocol B: The "Boc-Strategy" (High Yield Method)
Best for scale-up and process development.
The Logic: Protecting the amine with a tert-butoxycarbonyl (Boc) group renders it non-basic and non-nucleophilic. This allows the use of standard non-polar solvents and precise stoichiometry, pushing the yield of the 4-bromo isomer >85%.
Step-by-Step:
-
Protection: React substrate with
(1.1 equiv) and in DCM. Wash with water.[5][6] Yield is typically quantitative. -
Bromination:
-
Dissolve N-Boc intermediate in Acetonitrile (
). -
Cool to -10 °C .
-
Add NBS (1.0 equiv) portion-wise.
-
Result: The bulky Boc group and the alkyl linker sterically discourage the ortho-positions (2 and 6), heavily favoring the para-position (4).
-
-
Deprotection: Treat with 4M HCl in Dioxane or TFA/DCM to yield the final product as the HCl/TFA salt.
Part 3: Troubleshooting Center
Issue 1: Low Yield due to Polybromination
Symptom: LCMS shows M+79 (Mono) and M+158 (Di) peaks. Root Cause: Phenols are exceptionally electron-rich. Once the first bromine is added, the ring is deactivated only slightly, allowing a second attack if local concentration of reagent is high.
| Variable | Adjustment | Reason |
| Temperature | Decrease (to -20°C) | Increases selectivity for the lowest energy transition state (Para-monobromination). |
| Reagent | Switch to NBS | |
| Addition Rate | Slower | Prevents "hot spots" of high reagent concentration. |
Issue 2: "Missing" Product (N-Bromination)
Symptom: Starting material is consumed, but desired C-bromo product is low. Iodometric titration of the crude indicates "active bromine."[7]
Root Cause: The bromine attacked the Nitrogen instead of the Carbon ring. This
Fix:
-
Verify Quench: Ensure you wash the reaction mixture with Sodium Sulfite or Sodium Thiosulfate . This reduces the
back to and . -
Check pH: If using Protocol A, ensure the media is acidic enough (pH < 4) to keep the nitrogen fully protonated.
Issue 3: Regioselectivity (Ortho vs. Para)
Symptom: Mixture of 4-bromo (desired) and 6-bromo (undesired) isomers. Analysis:
-
Position 4 (Para to OH): Sterically hindered by the alkyl group at Position 3, but electronically favored.
-
Position 6 (Ortho to OH): Less sterically hindered, but electronically less favored than para.
Optimization:
-
Solvent Switch: Use Acetonitrile or Carbon Disulfide (
) . Polar aprotic solvents like acetonitrile tend to favor para-substitution via a specific solvation mechanism of the transition state. -
Bulky Reagents: Use Tetrabutylammonium tribromide (
) instead of NBS. The bulkier reagent will struggle to access the crowded ortho positions, favoring the para product.[8]
Part 4: Frequently Asked Questions (FAQ)
Q: Can I use Pyridinium Tribromide instead of NBS?
A: Yes. Pyridinium tribromide is a solid, weighable source of
Q: Why is the workup forming an emulsion? A: The product contains both a phenol and an amine. At neutral pH, it exists as a zwitterion, which has poor solubility in both organic and aqueous phases.
-
Solution: Adjust pH to >10 (to isolate free base) or <2 (to isolate salt) before extraction. Do not attempt extraction at pH 6–8.
Q: My product is turning purple/brown on the bench. Why? A: Brominated phenols and amines are sensitive to oxidation by air and light.
-
Solution: Store the product as the HCl salt (more stable than free base) in an amber vial under Argon/Nitrogen.
References
-
Regioselective Bromination of Phenols
-
NBS Bromination Selectivity
- Selective and Efficient Generation of ortho-Brominated para-Substituted Phenols in ACS-Grade Methanol. (2016).
-
Source:
- General Mechanism of Amine Protection (Boc)
-
Troubleshooting N-Haloamines
- Effect of Amines on ortho-Bromin
-
Source:
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. iosrjournals.org [iosrjournals.org]
- 4. mdpi.com [mdpi.com]
- 5. US3546302A - Process for brominating phenols - Google Patents [patents.google.com]
- 6. youtube.com [youtube.com]
- 7. academic.oup.com [academic.oup.com]
- 8. Khan Academy [khanacademy.org]
- 9. Regioselective Monobromination of Phenols with KBr and ZnAl–BrO3−–Layered Double Hydroxides - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Solubility Optimization for 2-Bromo-5-(piperidin-4-ylmethyl)phenol
Case ID: SOL-BPMP-001 Compound: 2-Bromo-5-(piperidin-4-ylmethyl)phenol (Free Base) Classification: Amphoteric / Zwitterionic Intermediate Status: Active Troubleshooting
Executive Summary
You are likely encountering solubility difficulties because 2-Bromo-5-(piperidin-4-ylmethyl)phenol in its free base form exists in a highly stable, high-energy crystal lattice. This is driven by strong intermolecular hydrogen bonding between the acidic phenolic proton and the basic piperidine nitrogen.
While the molecule appears lipophilic (LogP ~2.5–3.5), it behaves like "brick dust" in neutral water and non-polar solvents (hexanes) because the energy required to break the crystal lattice is higher than the solvation energy.
This guide provides three targeted workflows to resolve this:
-
Biological Assays: Preventing precipitation during aqueous dilution.
-
Chemical Synthesis: Solvents for reactivity and scale-up.
-
Salt Formation: Converting the free base to a soluble salt (HCl/TFA).
Module 1: The Root Cause (Why is it insoluble?)
To solve the problem, we must understand the "Free Base Trap."
-
The Donor: Phenol (pKa ~10).
-
The Acceptor: Piperidine Nitrogen (pKa ~11).
-
The Result: In the solid state, these groups lock together. In water at neutral pH (7.4), the molecule is partially zwitterionic but predominantly neutral and lipophilic, leading to aggregation.
Solubility Decision Tree
Figure 1: Decision matrix for selecting the correct solubilization strategy based on experimental intent.
Module 2: Troubleshooting for Biological Assays
Issue: The compound dissolves in 100% DMSO but crashes out (forms a cloudy suspension) immediately upon addition to cell culture media or assay buffer (PBS).
Mechanism: This is "kinetic precipitation." The rapid change in polarity strips the DMSO solvation shell before water molecules can stabilize the hydrophobic bromine/phenyl core.
Protocol A: The "Intermediate Dilution" Method
Do not pipette 100% DMSO stock directly into aqueous buffer. Use this stepwise approach to maintain solubility.
| Step | Action | Rationale |
| 1 | Prepare 20 mM Stock in 100% DMSO. | High concentration ensures accuracy. Vortex until clear. |
| 2 | Prepare Intermediate Plate (10x Conc). | Dilute stock 1:10 into a solvent mixture of 50% DMSO / 50% Water (or Buffer). |
| 3 | Incubate Intermediate Plate. | Shake for 10 mins. This allows the molecule to equilibrate in a semi-aqueous environment without crashing. |
| 4 | Final Addition to Assay. | Pipette from Intermediate Plate to Assay Plate (1:10 dilution). |
| Result | Final DMSO = 0.5 - 1.0%. | The compound enters the final buffer already partially hydrated, reducing shock precipitation. |
Advanced Fix: If precipitation persists, add 0.5% Hydroxypropyl-β-cyclodextrin (HP-β-CD) to your assay buffer. The cyclodextrin encapsulates the lipophilic bromine-phenol moiety, keeping it in solution [1].
Module 3: Troubleshooting for Chemical Synthesis
Issue: The free base will not dissolve in DCM, Ether, or Toluene for reaction, or it gums up during workup.
Protocol B: Solvent Compatibility Matrix
| Solvent | Solubility Rating | Notes / Modification for Success |
| Water | 🔴 Insoluble | Requires pH < 4 (Acidify with HCl) to dissolve. |
| DCM | 🟡 Moderate | Soluble if "wet" or if a base (TEA) is added to disrupt H-bonds. |
| Methanol | 🟢 Good | Best protic solvent. Heating to 40°C breaks the lattice. |
| DMSO/DMF | 🟢 Excellent | Use for SNAr or coupling reactions. Remove via aqueous workup.[1] |
| Hexanes | 🔴 Insoluble | Do not use. |
Synthesis Tip: If you are reacting the phenol (e.g., alkylation), dissolve the compound in DMF and add K₂CO₃. The deprotonation of the phenol (phenolate formation) will instantly solubilize the compound in polar aprotic solvents.
Module 4: The Permanent Fix (Salt Formation)
The most robust solution is to convert the free base into a salt form. This disrupts the intermolecular hydrogen bonding network and lowers the crystal lattice energy.
Protocol C: Conversion to Hydrochloride Salt
Objective: Convert Free Base
-
Dissolution: Dissolve 1.0 eq of Free Base in minimal Methanol or Ethanol . If it doesn't dissolve fully, warm to 40°C.
-
Acidification: Add 1.1 eq (for mono-salt) or 2.2 eq (for di-salt) of 4M HCl in Dioxane (or concentrated aqueous HCl) dropwise.
-
Precipitation:
-
Observation: The solution may clarify initially, then a white solid should precipitate.
-
Force Precip: If no solid forms, add Diethyl Ether or MTBE (anti-solvent) dropwise until cloudy. Cool to 0°C.
-
-
Isolation: Filter the solid and wash with cold Ether.
-
Drying: Vacuum dry. The resulting HCl salt will be water-soluble (>10 mg/mL).
Salt Formation Workflow
Figure 2: Step-by-step workflow for converting the insoluble free base into a soluble salt form.
Frequently Asked Questions (FAQ)
Q: Can I use sonication to dissolve the free base in PBS? A: No. Sonication creates a fine suspension (dispersion), not a solution. It will clog filters and give false positives in assays due to light scattering or non-specific binding. You must use a co-solvent (DMSO) or adjust pH.
Q: Why does the compound turn pink/brown in solution over time? A: Phenols are susceptible to oxidation (forming quinones), especially in basic solutions or presence of light. Store DMSO stocks at -20°C in amber vials. The bromine atom also sensitizes the ring to light degradation [2].
Q: I need to inject this into a mouse. What vehicle should I use? A: Do not use 100% DMSO.
-
Recommended Vehicle: 5% DMSO + 40% PEG400 + 55% Water (or Saline).
-
Procedure: Dissolve in DMSO first, add PEG400, mix, then slowly add Saline while vortexing. If it crashes, acidify slightly with 1 equivalent of HCl or Methanesulfonic acid.
References
-
BenchChem Technical Support. (2025).[2][3] Enhancing the Solubility of Piperidine-Containing Compounds.[3] Retrieved from
-
National Institutes of Health (NIH) - PubChem. (2025). Compound Summary: 2-Bromo-5-methylphenol (Analog Analysis). Retrieved from
-
Serajuddin, A. T. (2007). Salt formation to improve drug solubility.[2][4] Advanced Drug Delivery Reviews. (General Principle Citation).
-
Jubilant Life Sciences. (2025). Piperidine Safety Data Sheet & Solubility Properties. Retrieved from
Sources
Technical Support Center: 2-Bromo-5-(piperidin-4-ylmethyl)phenol
Topic: Stability & Handling in Solution
Document ID: TS-BPMP-001 Role: Senior Application Scientist Last Updated: 2025-05-20[1][2]
Introduction: The "Dual-Personality" Molecule
Welcome to the technical support hub for 2-Bromo-5-(piperidin-4-ylmethyl)phenol . If you are working with this compound, you are likely developing PROTAC linkers, kinase inhibitors, or complex CNS-active scaffolds.[2]
This molecule presents a unique challenge due to its amphiphilic and amphoteric nature . It possesses:
-
An Acidic Head: The phenol (pKa ~9.5–10.5), susceptible to oxidation and deprotonation.
-
A Basic Tail: The secondary piperidine (pKa ~10.8–11.2), prone to N-oxidation and carbamate formation.[2]
-
A Labile Halogen: The bromine atom, which is photolabile.
This guide moves beyond generic advice to address the specific "pain points" of this pharmacophore.
Module 1: Solubility & Dissolution Troubleshooting
The Issue: "My compound won't dissolve in aqueous buffer."
Diagnosis: You are likely hitting the Isoelectric Trap .
This molecule exists in different ionization states depending on pH. At neutral pH (7.4), the amine is protonated (
The Protocol: The "pH-Switch" Dissolution Strategy
Do not attempt to dissolve the solid directly into neutral buffer. Follow this thermodynamic pathway:
-
Primary Solvent: Dissolve the solid in DMSO (Dimethyl sulfoxide) or DMAc (Dimethylacetamide) to create a high-concentration stock (e.g., 50 mM).[2]
-
Why? The crystal lattice energy of the zwitterion/salt is best overcome by a dipolar aprotic solvent.
-
-
Secondary Dilution: Dilute this stock into your aqueous buffer.
-
Critical Step: Ensure your buffer capacity is sufficient to maintain pH < 9 or pH > 12. Avoid the pH 10–11 "danger zone" where precipitation is thermodynamically favored.
-
Visual Workflow: Solubility Logic
Figure 1: Decision tree for solubilizing amphoteric phenol-piperidine derivatives.
Module 2: Chemical Stability & Oxidation
The Issue: "My clear solution turned pink/brown overnight."
Diagnosis: Phenolic Oxidation (Quinone Formation). The electron-rich phenol ring, especially with an alkyl substituent at the meta position (relative to OH), is prone to oxidation by dissolved oxygen.[2] This forms ortho- or para-benzoquinones, which are highly colored (pink/red) even at trace concentrations.[1][2]
FAQ: "Why does my DMSO stock smell fishy?"
Answer: This is likely DMSO decomposition catalyzed by the basic piperidine, or degradation of the piperidine itself.
-
Mechanism: In the presence of light and air, DMSO can decompose to dimethyl sulfide (DMS), which smells like rotten cabbage/corn.[2]
-
The "Acetone" Warning: NEVER use acetone to clean glassware for this compound or as a co-solvent. The secondary amine (piperidine) reacts rapidly with acetone to form an enamine/imine , creating a +40 mass unit artifact in your LC-MS data [1].[2]
The Protocol: The "Argon Shield"
-
Degas Solvents: Sparge all buffers with Helium or Argon for 15 minutes before use.
-
Add Antioxidants: If your assay permits, add 0.5 mM TCEP or Ascorbic Acid . These reducing agents reverse the initial formation of quinones.
-
Chelation: Add 1 mM EDTA . Trace metal ions (Fe, Cu) catalyze phenolic oxidation.[2] EDTA sequesters these metals.
Module 3: Photostability (The "Bromine Loss")
The Issue: "I see a 'M-79' peak in my Mass Spec."
Diagnosis: Photodehalogenation. Bromophenols are notoriously photolabile. Under UV light (and even ambient fluorescent light), the Carbon-Bromine (C-Br) bond undergoes homolytic cleavage.[1][2] This generates a reactive aryl radical that abstracts a hydrogen from the solvent, resulting in debromination (replacement of Br with H) [2, 3].
Stability Data: Half-Life Comparison
| Light Condition | Solvent System | Estimated t1/2 | Recommendation |
| Direct UV (254 nm) | Water/MeOH | < 15 mins | Strictly Avoid |
| Ambient Lab Light | DMSO (Clear Vial) | 4–6 Hours | High Risk |
| Ambient Lab Light | DMSO (Amber Vial) | > 1 Week | Safe |
| Darkness | DMSO (Frozen) | > 1 Year | Optimal |
Visual Workflow: Degradation Pathways
Figure 2: Primary degradation pathways: Photolysis (Top), Oxidation (Middle), and Solvent Adducts (Bottom).[1][2]
Module 4: Storage & Freeze-Thaw Cycles
The Issue: "Precipitation observed after thawing frozen stocks."
Diagnosis: Cryoconcentration. When a DMSO/Water solution freezes, pure water crystallizes first, pushing the solute and DMSO into a hyper-concentrated liquid pocket.[2] This can exceed the solubility limit, causing the compound to crash out as an amorphous solid that is difficult to redissolve [4].[2]
Best Practice Protocol
-
Aliquot Immediately: Never store a "master stock" that is repeatedly frozen and thawed. Divide your 50 mM stock into single-use aliquots (e.g., 20 µL).
-
Flash Freeze: Use liquid nitrogen or dry ice/ethanol to freeze rapidly. This promotes smaller ice crystals and reduces cryoconcentration effects.
-
Visual Check: Upon thawing, vortex for 30 seconds and inspect against a dark background. If precipitates persist, sonicate for 5 minutes at 40°C.
References
-
Vertex AI Search. (2025). Oxidation of Methylpiperidine Derivatives with Regard to Chirality. ResearchGate.[3] Link
-
Mas, S., et al. (2011).[2][4] Comprehensive description of the photodegradation of bromophenols using chromatographic monitoring and chemometric tools. Talanta, 83(4), 1134-1146.[2][4] Link
-
Fu, L., et al. (2021).[2][5] Photochemical degradation and debromination of bromophenols: Overlooked role of hydrated electron.[5] Separation and Purification Technology.[5] Link[1][2]
-
Nugrahani, I., et al. (2018).[2][6] Zwitterionic cocrystal of diclofenac and l-proline: Structure determination, solubility, kinetics of cocrystallization, and stability study. European Journal of Pharmaceutical Sciences.[6] Link
Sources
- 1. 2-Bromo-5-((3R,4R)-3,4-dimethylpiperidin-4-yl)phenol|BLD Pharm [bldpharm.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. Comprehensive description of the photodegradation of bromophenols using chromatographic monitoring and chemometric tools - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. semanticscholar.org [semanticscholar.org]
- 6. Zwitterionic cocrystal of diclofenac and l-proline: Structure determination, solubility, kinetics of cocrystallization, and stability study - PubMed [pubmed.ncbi.nlm.nih.gov]
Elemental analysis standards for 2-Bromo-5-(piperidin-4-ylmethyl)phenol
Content Type: Publish Comparison Guide Audience: Medicinal Chemists, Analytical Scientists, QC Managers
Executive Summary
The analysis of 2-Bromo-5-(piperidin-4-ylmethyl)phenol (
This guide objectively compares three analytical workflows:
-
Standard Automated CHN (Dynamic Flash Combustion)
-
Schöniger Oxygen Flask Combustion (The Halogen Standard)
-
Quantitative NMR (qNMR) – The Orthogonal Validator
Part 1: Theoretical Baseline & Stoichiometry
Before selecting a method, the theoretical baseline must be established. Note that this molecule is a zwitterionic candidate; it may exist as a free base, a hydrobromide salt (
Molecular Formula:
Table 1: Theoretical Elemental Composition (Free Base)
| Element | Count | Atomic Mass | Total Mass Contribution | Theoretical % | Tolerance (±0.4%) |
| Carbon (C) | 12 | 12.011 | 144.13 | 53.35% | 52.95 – 53.75% |
| Hydrogen (H) | 16 | 1.008 | 16.13 | 5.97% | 5.57 – 6.37% |
| Nitrogen (N) | 1 | 14.007 | 14.01 | 5.18% | 4.78 – 5.58% |
| Bromine (Br) | 1 | 79.904 | 79.90 | 29.58% | 29.18 – 29.98% |
| Oxygen (O) | 1 | 15.999 | 16.00 | 5.92% | N/A (Calculated by diff) |
Critical Alert: If your experimental Hydrogen is >6.40% and Carbon is <53.00%, your sample likely contains trapped water or solvent. If Carbon is low but Nitrogen is correct, suspect
absorption (carbamate formation on the piperidine).
Part 2: Comparative Analysis of Methods
Method A: Automated CHN (Dynamic Flash Combustion)
The Industry Standard (with caveats)
Mechanism: High-temperature combustion (>950°C) in an oxygen-rich environment. Gases (
-
Pros: High throughput, automated, requires minimal sample (1–3 mg).
-
Cons for this Molecule:
-
Bromine Interference: Bromine combustion products (
) can poison standard oxidation catalysts and corrode TCD filaments if the "halogen trap" (Silver wool/tungstate) is saturated or absent. -
Memory Effects: Bromine residues can carry over to subsequent runs, inflating values.
-
-
Verdict: High Risk. Only acceptable if the analyzer is explicitly configured for halogens (e.g., using
or gauze scrubbers).
Method B: Schöniger Oxygen Flask (The "Halogen Specific" Method)
The Refined Approach for Brominated Compounds
Mechanism: The sample is wrapped in ashless paper and ignited in a closed flask filled with pure Oxygen. The gases are absorbed into an alkaline solution (e.g., KOH/Hydrazine), converting organic Bromine to inorganic Bromide (
-
Pros: The absolute "Gold Standard" for isolating Halogens. Eliminates matrix interference.
-
Cons: Manual, skill-intensive, lower throughput.
-
Verdict: Essential. This is the only reliable way to validate the 29.58% Bromine content accurately.
Method C: qNMR (Quantitative NMR)
The Modern Orthogonal Validator
Mechanism: Proton NMR using an Internal Standard (IS) of known high purity (e.g., Maleic Acid or TCNB). The molar ratio is calculated by integrating the analyte signals against the IS signals.
-
Pros: Non-destructive; detects water, solvents, and inorganic salts simultaneously; unaffected by combustion physics.
-
Cons: Requires high-purity IS; does not provide direct elemental % (provides purity % w/w).
-
Verdict: Superior for Purity. Use this to confirm if EA failures are due to impurities (water/salt) or method error.
Part 3: Experimental Protocols
Protocol 1: Pre-Analysis Drying (Mandatory)
Piperidine derivatives are notoriously hygroscopic.
-
Equipment: Vacuum Abderhalden drying pistol or Vacuum Oven.
-
Desiccant:
(Phosphorus Pentoxide) is required; Silica gel is insufficient. -
Conditions: Dry at 40°C under high vacuum (<1 mbar) for 12 hours.
-
Handling: Transfer sample to a tared tin capsule inside a glove box or dry bag to prevent immediate re-absorption of atmospheric moisture.
Protocol 2: Schöniger Flask Combustion for Bromine
Reference: ASTM E442 / Pharmacopeia Method
-
Sample: Weigh 15–20 mg of dried 2-Bromo-5-(piperidin-4-ylmethyl)phenol onto ashless filter paper.
-
Flask Prep: Charge a 500mL heavy-walled iodine flask with 10 mL of absorbing solution (1M NaOH + 0.1 mL Hydrazine Hydrate).
-
Combustion: Flush flask with
for 2 mins. Ignite the paper tail and immediately insert the stopper/basket.[2] Invert flask. -
Absorption: Shake vigorously for 2 minutes. Allow to stand for 15 minutes to ensure complete absorption of
vapors. -
Titration: Acidify with
. Titrate potentiometrically with 0.01 N using a Silver/Sulfide electrode.
Part 4: Analytical Decision Workflow
The following diagram illustrates the logical pathway for validating this specific molecule, accounting for its chemical liabilities.
Figure 1: Analytical Decision Tree for Halogenated Piperidines. Note the bifurcation at "Fail" to address specific chemical properties.
Part 5: Combustion Interference Mechanism
Why does standard analysis fail? The diagram below details the chemical interference specific to this molecule inside the combustion tube.
Figure 2: Mechanism of Bromine Interference in Standard CHN Analyzers. Without Silver (Ag) or Tungsten (WO3) scrubbers, Bromine gas passes to the detector, causing signal drift.
References
-
Holzgrabe, U. (2010). Quantitative NMR spectroscopy in pharmaceutical applications.[3][4][5] Progress in Nuclear Magnetic Resonance Spectroscopy. Link
-
Schöniger, W. (1955).[6] Eine mikroanalytische Schnellbestimmung von Halogen in organischen Substanzen. Mikrochimica Acta. (The foundational text for the Oxygen Flask method). Link
-
ASTM International. (2022). ASTM E442-91: Standard Test Method for Chlorine, Bromine, or Iodine in Organic Compounds by Oxygen Flask Combustion.Link
-
Pauli, G. F., et al. (2014). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay.[4] Journal of Medicinal Chemistry. Link
-
Microanalysis of Nitrogen-Containing Heterocycles. (2021). Technical Note: Handling Hygroscopic Samples in Elemental Analysis. Exeter Analytical. Link
Sources
- 1. img.antpedia.com [img.antpedia.com]
- 2. digicollections.net [digicollections.net]
- 3. resolvemass.ca [resolvemass.ca]
- 4. Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay: Miniperspective - PMC [pmc.ncbi.nlm.nih.gov]
- 5. emerypharma.com [emerypharma.com]
- 6. researchgate.net [researchgate.net]
Crystal Structure Validation of Brominated Phenol Intermediates
Content Type: Publish Comparison Guide Audience: Researchers, Senior Scientists, and Drug Development Professionals
Executive Summary: The Regioisomer Challenge
Brominated phenols are ubiquitous intermediates in the synthesis of APIs (Active Pharmaceutical Ingredients), flame retardants, and agrochemicals. Their structural validation is critical because the electrophilic aromatic substitution of phenols often yields complex mixtures of regioisomers (e.g., ortho- vs. para- vs. poly- brominated species) that are difficult to distinguish by Mass Spectrometry (MS) and occasionally ambiguous by NMR due to overlapping proton signals or lack of coupling partners.
This guide compares the Single Crystal X-Ray Diffraction (SC-XRD) Validation Workflow —the "Gold Standard"—against alternative methods like NMR Spectroscopy and Powder X-Ray Diffraction (PXRD) . While NMR is faster, SC-XRD provides the only definitive proof of 3D connectivity, absolute configuration, and intermolecular halogen bonding networks.
Comparative Analysis: SC-XRD vs. Alternatives
The following table objectively compares the performance of structural validation methods for brominated phenol intermediates.
Table 1: Performance Matrix of Validation Methods
| Feature | SC-XRD (The Gold Standard) | 1D/2D NMR (1H, 13C, NOESY) | Powder XRD (PXRD) | DFT/Computational Prediction |
| Primary Output | Definitive 3D atomic coordinates & connectivity. | Atom connectivity via magnetic environment. | Bulk crystalline phase identity (Fingerprint). | Theoretical energy minima & predicted spectra. |
| Regioisomer Specificity | Absolute . Distinguishes 2,4- vs 2,6- isomers unambiguously. | High , but can be ambiguous if symmetry is high or protons are sparse. | Low . Requires reference patterns to distinguish isomers. | Medium . Used to support NMR assignments.[1][2][3] |
| Sample Requirement | Single crystal ( | Dissolved sample ( | Polycrystalline powder ( | None (Virtual). |
| Key Limitation | Absorption . Bromine ( | Solubility & Dynamics . Rapid exchange of phenolic -OH can obscure coupling. | Resolution . Cannot solve ab initio structure easily for complex organics. | Accuracy . Depends on basis set; gas phase vs. solution mismatch. |
| Turnaround Time | 24–48 hours (including growth). | 1–2 hours. | 30 minutes. | Days (computation time). |
| Cost Efficiency | High initial setup; low per-sample cost. | Low. | Low. | Low (hardware dependent). |
Decision Framework: Selecting the Validation Method
The choice of validation method depends on the specific structural ambiguity encountered.
Figure 1: Decision tree for structural validation. SC-XRD is the mandatory escalation path when NMR data is ambiguous or when absolute configuration is required.
Deep Dive: The SC-XRD Validation Workflow
For brominated phenols, the standard SC-XRD workflow requires modification to handle the Heavy Atom Effect (Bromine
A. Crystallization Strategy (The Bottleneck)
Brominated phenols often "oil out" due to weak intermolecular hydrogen bonding competing with halogen-halogen interactions.
-
Protocol: Use a mixed-solvent diffusion method. Dissolve the phenol in a minimum amount of Dichloromethane (DCM) or Chloroform (good solubility). Layer carefully with Pentane or Hexane (antisolvent) in a narrow tube.
-
Temperature: Keep at
. Lower temperatures reduce solubility and promote crystal formation over oiling. -
Seeding: If an oil forms, scratch the vessel side with a glass rod to induce nucleation.
B. Data Collection & Source Selection[4]
-
Source: Molybdenum (Mo-K
, Å) is preferred over Copper (Cu-K ).-
Reasoning: Bromine absorbs Cu radiation strongly (
), leading to severe transmission loss and scaling errors. Mo radiation reduces significantly, ensuring more uniform data quality.
-
-
Strategy: Collect high-redundancy data (multiplicity
) to facilitate robust empirical absorption correction.
C. Critical Step: Absorption Correction
This is the single most important step for brominated intermediates.
-
Face-Indexing (Analytical): Measure the physical dimensions of the crystal faces. This allows the software to calculate the exact path length of the X-ray beam through the crystal for every reflection.
-
Multi-Scan (Empirical): Use software like SADABS or TWINABS. This scales intensities of equivalent reflections measured at different angles to model the absorption surface.
-
Validation Check: If
remains high ( ) after correction, the crystal morphology may be too irregular, or the absorption too severe.
-
D. Refinement & CheckCIF Validation
The International Union of Crystallography (IUCr) CheckCIF service is the automated auditor of your structure.
-
Alert A/B (Heavy Atom Ripples): You may see alerts regarding "Residual Density" near Br atoms.
-
Cause: Fourier truncation errors or imperfect absorption correction.
-
Resolution: Verify that the highest residual peaks are within 1.0 Å of the Bromine atom. If they are distant, it indicates disorder or a missed solvent molecule.
-
-
Alert: Missed Symmetry: Brominated phenols often crystallize in centrosymmetric space groups (
, ). Use PLATON/ADDSYM to ensure you haven't missed a center of inversion.
Experimental Protocol: Validation of 2,4,6-Tribromophenol (Example)
Objective: Confirm the regiochemistry of a bromination reaction product.
1. Crystallization:
-
Dissolve 50 mg of crude product in 2 mL of
. -
Filter through a 0.45
m PTFE syringe filter into a clean vial. -
Add 1 mL of
-heptane slowly down the side of the vial to create a bilayer. -
Cap loosely and store at
for 48 hours. -
Result: Colorless needles suitable for XRD.
2. Data Collection:
-
Mount crystal (
mm) on a MiTeGen loop with paratone oil. -
Cool to 100 K (Cryostream) to minimize thermal motion (Br atoms vibrate significantly at RT).
-
Collect full sphere of data using Mo-K
radiation ( ).
3. Refinement Workflow:
Figure 2: The iterative refinement workflow. Note that Absorption Correction is performed before solution.
4. Final Validation Criteria:
-
R1 Value:
(5%). -
Goodness of Fit (GooF): Close to 1.0.
-
Max Residual Density:
(near Br). -
CheckCIF: No A-level alerts regarding connectivity or missed symmetry.
References
-
IUCr CheckCIF Service . International Union of Crystallography.[4][5] Automated structure validation tool. Available at: [Link][6]
-
Spek, A. L. (2009) . Structure validation in chemical crystallography. Acta Crystallographica Section D, 65(2), 148-155. Available at: [Link]
- Müller, P. (2009). Practical suggestions for better crystal structures. Crystallography Reviews, 15(1), 57-83.
-
Sheldrick, G. M. (2015) . Crystal structure refinement with SHELXL. Acta Crystallographica Section C, 71(1), 3-8. Available at: [Link]
-
Groom, C. R., et al. (2016) . The Cambridge Structural Database. Acta Crystallographica Section B, 72(2), 171-179. (Reference for comparing bond lengths). Available at: [Link]
Sources
A Comparative Guide to Quality Control Reference Standards for 2-Bromo-5-(piperidin-4-ylmethyl)phenol
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical research and development, the purity and quality of intermediates are paramount to the integrity of the final active pharmaceutical ingredient (API).[1] 2-Bromo-5-(piperidin-4-ylmethyl)phenol, a key building block in the synthesis of various therapeutic agents, demands rigorous quality control to ensure reproducible outcomes and patient safety. This guide provides a comprehensive comparison of reference standards and analytical methodologies for the quality control of this critical intermediate.
The Imperative for Stringent Quality Control
The presence of impurities in pharmaceutical intermediates can have significant downstream consequences, affecting the safety, efficacy, and stability of the final drug product.[2] Regulatory bodies such as the FDA and EMA have stringent guidelines for the identification, qualification, and control of impurities.[2] Therefore, a robust quality control strategy, underpinned by well-characterized reference standards, is not merely a matter of good practice but a regulatory necessity.
Understanding the Impurity Profile: A Synthesis-Based Approach
A logical first step in establishing a quality control strategy is to understand the potential impurities that may arise during the synthesis of 2-Bromo-5-(piperidin-4-ylmethyl)phenol. While multiple synthetic routes are possible, a plausible pathway involves the bromination of a phenol derivative followed by the introduction of the piperidine moiety.
A hypothetical two-step synthesis is outlined below to illustrate the potential process-related impurities:
Step 1: Bromination of 3-(piperidin-4-ylmethyl)phenol
This step involves the electrophilic bromination of the phenol ring. Potential impurities arising from this stage include:
-
Isomeric Impurities: Bromination at other positions on the phenol ring, such as the 4- or 6-position.
-
Poly-brominated Impurities: Addition of more than one bromine atom to the phenol ring.
-
Unreacted Starting Material: Residual 3-(piperidin-4-ylmethyl)phenol.
-
Degradation Products: Oxidation or other degradation of the phenol starting material.
Step 2: Introduction of the Piperidine Moiety
This could be achieved through various methods, such as the reaction of a suitably functionalized phenol with a piperidine derivative. Potential impurities from this stage include:
-
Residual Starting Materials: Unreacted phenol or piperidine precursors.
-
By-products of the Coupling Reaction: Depending on the specific chemistry used.
-
N-substituted impurities: If the piperidine nitrogen reacts with other electrophiles present.
The following diagram illustrates a potential impurity profile based on a hypothetical synthesis:
Caption: Hypothetical synthesis and potential impurity profile.
Comparative Analysis of Analytical Techniques for Quality Control
A multi-pronged analytical approach is essential for the comprehensive characterization and quality control of 2-Bromo-5-(piperidin-4-ylmethyl)phenol. The following table compares the most relevant techniques.
| Analytical Technique | Principle | Strengths | Limitations | Primary Application |
| High-Performance Liquid Chromatography (HPLC) | Separation based on polarity. | High resolution, quantitative accuracy, suitable for non-volatile compounds.[3] | May require derivatization for compounds lacking a chromophore.[4] | Purity assessment, quantification of impurities, stability testing. |
| Gas Chromatography (GC) | Separation based on volatility and boiling point. | Excellent for volatile impurities and residual solvents.[3] | Not suitable for non-volatile or thermally labile compounds. | Analysis of residual solvents and volatile impurities. |
| Mass Spectrometry (MS) | Separation of ions based on mass-to-charge ratio. | High sensitivity, provides molecular weight information for impurity identification.[5] | Typically coupled with a separation technique (LC-MS, GC-MS). | Identification of unknown impurities, confirmation of molecular weight. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Absorption of radiofrequency waves by atomic nuclei in a magnetic field. | Provides detailed structural information, definitive for structure elucidation.[6][7] | Lower sensitivity compared to MS, requires higher sample concentrations. | Structural confirmation of the main component and isolated impurities. |
| Titration | Quantitative chemical reaction. | Simple, inexpensive, and accurate for determining the overall purity of an acidic or basic compound. | Non-specific, measures total acidity/basicity. | Assay of the main component. |
Experimental Protocols for Quality Control
The following are detailed, adaptable protocols for the key analytical techniques.
High-Performance Liquid Chromatography (HPLC) for Purity and Impurity Profiling
Reversed-phase HPLC with UV detection is the workhorse for purity analysis of aromatic compounds like 2-Bromo-5-(piperidin-4-ylmethyl)phenol.[8][9]
Instrumentation:
-
HPLC system with a pump, autosampler, column oven, and a UV-Vis detector.
Chromatographic Conditions:
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% Phosphoric acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient Elution:
Time (min) % Mobile Phase B 0 20 20 80 25 80 26 20 | 30 | 20 |
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 280 nm (based on the phenol chromophore).
-
Injection Volume: 10 µL.
Sample Preparation:
-
Standard Solution: Accurately weigh about 10 mg of 2-Bromo-5-(piperidin-4-ylmethyl)phenol reference standard into a 100 mL volumetric flask. Dissolve in and dilute to volume with a suitable solvent (e.g., a mixture of mobile phase A and B).
-
Sample Solution: Prepare the sample solution in the same manner as the standard solution.
The following diagram illustrates the HPLC workflow:
Caption: HPLC workflow for purity analysis.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation
¹H and ¹³C NMR are crucial for the definitive identification of 2-Bromo-5-(piperidin-4-ylmethyl)phenol and the structural elucidation of any significant impurities.[7][10][11]
Instrumentation:
-
NMR Spectrometer (e.g., 400 MHz or higher).
Sample Preparation:
-
Dissolve approximately 10-20 mg of the sample in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).
Data Acquisition:
-
Acquire ¹H and ¹³C NMR spectra.
-
Perform 2D NMR experiments (e.g., COSY, HSQC) if necessary for complex structural assignments.
Expected ¹H NMR Spectral Features:
-
Signals in the aromatic region corresponding to the protons on the substituted phenol ring.
-
Signals corresponding to the methylene bridge protons.
-
Signals for the protons on the piperidine ring.
-
A broad singlet for the phenolic hydroxyl proton.
Mass Spectrometry (MS) for Impurity Identification
LC-MS is a powerful tool for identifying unknown impurities by providing molecular weight information.
Instrumentation:
-
HPLC system coupled to a mass spectrometer (e.g., Q-TOF or Orbitrap for high-resolution mass data).
LC-MS Conditions:
-
Use similar HPLC conditions as described above, but replace the non-volatile phosphoric acid with a volatile mobile phase modifier like formic acid or ammonium formate.
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode is likely suitable for the piperidine moiety.
Data Analysis:
-
Extract the mass spectra of the impurity peaks from the chromatogram.
-
Determine the accurate mass of the impurities and propose potential elemental compositions and structures based on the synthetic route.
Establishing and Using Reference Standards
A well-characterized reference standard is the cornerstone of any quantitative analysis.
-
Primary Reference Standard: A highly purified and extensively characterized standard obtained from a reputable source (e.g., pharmacopeias or specialized suppliers).[12]
-
Working Standard: A batch of the material that is qualified against the primary reference standard and used for routine analysis.
The following diagram illustrates the hierarchy of reference standards:
Caption: Hierarchy of analytical reference standards.
Conclusion
The quality control of 2-Bromo-5-(piperidin-4-ylmethyl)phenol requires a multifaceted approach that combines a thorough understanding of its synthesis and potential impurities with the application of orthogonal analytical techniques. HPLC is the primary tool for purity assessment and quantification of impurities, while NMR and MS are indispensable for structural confirmation and identification of unknowns. The use of well-characterized reference standards is fundamental to ensuring the accuracy and reliability of these analytical methods, ultimately contributing to the development of safe and effective pharmaceuticals.
References
-
J. Braz. Chem. Soc. (n.d.). Supplementary Information. Retrieved from [Link]
-
Exactitude Consultancy. (2026, February 14). Pharmaceutical Piperidine Derivatives Market 2026 Forecast to 2033. Retrieved from [Link]
-
Beilstein Journals. (n.d.). Supplementary Information. Retrieved from [Link]
-
EFSA Journal. (2024). Update of the risk assessment of brominated phenols and their derivatives in food. Retrieved from [Link]
-
Televisory. (2026, January 29). The Role of Piperidine Derivatives in Drug Discovery: A Buyer's Guide. Retrieved from [Link]
-
MDPI. (n.d.). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Retrieved from [Link]
-
National Institute of Standards and Technology. (n.d.). Phenol, 2-bromo-. Retrieved from [Link]
-
International Journal of Pharmaceutical Science Invention. (2016, August 15). Synthesis of Novel Piperidine Compounds As Anticholinesterase Agents. Retrieved from [Link]
-
CompTox Chemicals Dashboard. (n.d.). 2-Bromo-5-methylpyrimidine. Retrieved from [Link]
-
SIELC Technologies. (2018, February 16). Separation of Phenol, 2,6-dibromo-4-[1-(3-bromo-4-hydroxyphenyl)-1-methylethyl]- on Newcrom R1 HPLC column. Retrieved from [Link]
-
PMC. (n.d.). HPLC Analysis of Phenolic Compounds and Flavonoids with Overlapping Peaks. Retrieved from [Link]
-
ResearchGate. (n.d.). 1H NMR spectra of 4-bromo-2-[(E)-6-methyl-2-pyridyliminomethyl]phenol. Retrieved from [Link]
-
Ministry of Ecology and Environment. (n.d.). Water quality—Determination of volatile phenolic compounds—bromine method. Retrieved from [Link]
-
PubChem. (n.d.). 4-[(2-Bromo-5-methoxyphenyl)methyl]piperidine. Retrieved from [Link]
-
University of Birmingham. (2015, May 21). 3-({5-Bromo-4-[pyrrolidin-1-yl]pyrimidin-2-yl}amino)phenol. Retrieved from [Link]
-
National Institute of Standards and Technology. (n.d.). Phenol, 2-bromo-4-methyl-. Retrieved from [Link]
- Google Patents. (n.d.). CN101279896B - Preparation of 2-bromo-4-methylphenol.
-
RSC Publishing. (2018, May 15). Practical, mild and efficient electrophilic bromination of phenols by a new I( iii )-based reagent: the PIDA–AlBr 3 system. Retrieved from [Link]
-
NSF Public Access Repository. (2022, May 9). Phenols in Pharmaceuticals: Analysis of a Recurring Motif. Retrieved from [Link]
-
OPUS. (2025, August 28). Analytical Methods. Retrieved from [Link]
-
Doc Brown's Advanced Organic Chemistry Revision Notes. (n.d.). mass spectrum of phenol C6H6O C6H5OH fragmentation pattern of m/z m/e ions for analysis and identification of phenol image diagram. Retrieved from [Link]
-
National Institute of Standards and Technology. (n.d.). Phenol, 2-bromo-4-methyl-. Retrieved from [Link]
-
Oxford Biosciences Ltd. (2025). Analysis. Retrieved from [Link]
-
HELIX Chromatography. (2021, February 13). HPLC Methods for analysis of Phenol. Retrieved from [Link]
Sources
- 1. nbinno.com [nbinno.com]
- 2. Pharmaceutical Piperidine Derivatives Market 2026 Forecast to 2033 [24chemicalresearch.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. mass spectrum of phenol C6H6O C6H5OH fragmentation pattern of m/z m/e ions for analysis and identification of phenol image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 6. minio.scielo.br [minio.scielo.br]
- 7. beilstein-journals.org [beilstein-journals.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. HPLC Analysis of Phenolic Compounds and Flavonoids with Overlapping Peaks - PMC [pmc.ncbi.nlm.nih.gov]
- 10. 2-Bromo-4-methylphenol(6627-55-0) 1H NMR spectrum [chemicalbook.com]
- 11. 2-bromo-5-methyl-phenol(14847-51-9) 1H NMR [m.chemicalbook.com]
- 12. 3-Bromophenol | CAS 591-20-8 | LGC Standards [lgcstandards.com]
A Comprehensive Guide to the Safe Disposal of 2-Bromo-5-(piperidin-4-ylmethyl)phenol
For researchers and professionals in the dynamic field of drug development, the responsible management of chemical reagents is as crucial as the innovative science they enable. This guide provides a detailed protocol for the proper disposal of 2-Bromo-5-(piperidin-4-ylmethyl)phenol, ensuring the safety of laboratory personnel and the protection of our environment. The procedures outlined herein are grounded in established principles of chemical safety and hazardous waste management.
I. Hazard Assessment and Precautionary Measures
Due to its chemical structure, 2-Bromo-5-(piperidin-4-ylmethyl)phenol is anticipated to exhibit hazards associated with both brominated phenols and piperidine-containing compounds.
A. Anticipated Hazards:
-
Toxicity: Harmful if swallowed, in contact with skin, or if inhaled.[1][2]
-
Irritation: Causes skin and serious eye irritation.[1][2][3][4][5]
-
Respiratory Irritation: May cause respiratory irritation.[1][2][3]
-
Environmental Hazards: Halogenated organic compounds can be persistent in the environment and may have ecotoxicological effects.[6][7][8][9]
B. Personal Protective Equipment (PPE):
Before handling 2-Bromo-5-(piperidin-4-ylmethyl)phenol, it is imperative to be outfitted with the appropriate PPE to minimize exposure risks.
| PPE Component | Specification | Rationale |
| Eye Protection | Chemical safety goggles or a face shield. | Protects against splashes and airborne particles that can cause serious eye irritation.[2][3] |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile, neoprene). | Prevents skin contact, which can lead to irritation and potential absorption of the chemical.[3][10] |
| Protective Clothing | A laboratory coat, long pants, and closed-toe shoes. | Provides a barrier against accidental spills and contamination of personal clothing.[10] |
| Respiratory Protection | To be used in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation.[11][12] | If dust or aerosols are generated, a NIOSH-approved respirator may be necessary. Consult your institution's environmental health and safety department for specific guidance. |
II. Step-by-Step Disposal Protocol
The proper disposal of 2-Bromo-5-(piperidin-4-ylmethyl)phenol is a critical step in the laboratory workflow. The following protocol provides a systematic approach to ensure safety and compliance.
A. Waste Segregation and Containerization:
-
Waste Identification: All waste containing 2-Bromo-5-(piperidin-4-ylmethyl)phenol must be classified as hazardous waste.
-
Dedicated Waste Container: Designate a specific, clearly labeled, and sealable container for this waste stream.[10] The container must be made of a chemically compatible material.
-
Labeling: The waste container must be labeled with the words "Hazardous Waste," the full chemical name "2-Bromo-5-(piperidin-4-ylmethyl)phenol," and a clear indication of the hazards (e.g., "Toxic," "Irritant").
-
Avoid Mixing: Do not mix this waste with other chemical waste streams, especially non-halogenated solvents, to prevent potentially hazardous reactions and to facilitate proper disposal.[13][14]
B. Waste Storage:
-
Secure Storage: The sealed waste container should be stored in a designated, well-ventilated, and cool area, away from incompatible materials such as strong oxidizing agents.[10]
-
Secondary Containment: It is best practice to store the primary waste container within a larger, chemically resistant secondary container to contain any potential leaks or spills.
C. Final Disposal:
-
Engage a Professional Service: The disposal of halogenated organic compounds is regulated and requires specialized treatment.[13][15] Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal company to arrange for the collection and proper disposal of the waste.[10]
-
Documentation: Maintain accurate records of the amount of waste generated and the date of disposal, in accordance with your institution's policies and local regulations.
III. Emergency Procedures
In the event of accidental exposure or a spill, immediate and appropriate action is crucial.
| Emergency Situation | Immediate Action |
| Skin Contact | Immediately wash the affected area with plenty of soap and water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists.[2][3][16][17] |
| Eye Contact | Immediately flush the eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do so. Seek immediate medical attention.[2][3][16] |
| Inhalation | Move the individual to fresh air. If breathing is difficult, provide oxygen. If breathing has stopped, give artificial respiration. Seek immediate medical attention.[2][3][17] |
| Ingestion | Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.[11][17] |
| Spill | Evacuate the area. Wearing appropriate PPE, contain the spill with an inert absorbent material (e.g., vermiculite, sand).[18] Collect the absorbed material into a labeled hazardous waste container. Ventilate the area and wash the spill site after material pickup is complete. Report the spill to your EHS department.[19] |
IV. Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of 2-Bromo-5-(piperidin-4-ylmethyl)phenol.
Caption: Disposal workflow for 2-Bromo-5-(piperidin-4-ylmethyl)phenol.
V. Conclusion
The responsible disposal of 2-Bromo-5-(piperidin-4-ylmethyl)phenol is a cornerstone of safe and ethical scientific practice. By adhering to the procedures outlined in this guide, researchers can mitigate risks to themselves, their colleagues, and the environment. Always consult your institution's specific safety protocols and a certified hazardous waste disposal service to ensure full compliance with all applicable regulations.
VI. References
-
Proper Disposal of 3-(2-Cyclohexylethyl)piperidine: A Step-by-Step Guide - Benchchem. 10
-
Safe Handling and Disposal of 1-(4-Chlorophenylazo)piperidine: A Procedural Guide - Benchchem. 20
-
TCI AMERICA - Spectrum Chemical. 16
-
Safety Data Sheet: Piperidine - Carl ROTH. 11
-
Safety Data Sheet: Piperidine - Carl ROTH. 12
-
How can I dispose phenol? - ResearchGate.
-
2-Bromo-5-methylphenol | C7H7BrO | CID 228638 - PubChem.
-
Piperidine - SAFETY DATA SHEET - Penta chemicals.
-
SAFETY DATA SHEET - Sigma-Aldrich.
-
2-Bromo-4-methyl-5-nitrophenol Env. Fate/Transport - EPA.
-
2-bromo-5-methyl-phenol - Safety Data Sheet - ChemicalBook.
-
Safety Data Sheet - Aaronchem.
-
SAFETY DATA SHEET - Fisher Scientific.
-
SAFETY DATA SHEET - Fisher Scientific.
-
US4468376A - Disposal process for halogenated organic material - Google Patents.
-
Halogenated Organic Liquids - Standard Operating Procedure - Braun Research Group.
-
Phenol, Chloroform, or TRIzol™ Waste Disposal | Research Safety Affairs - uthsc.
-
Halogenated Solvents in Laboratories - Campus Operations.
-
2-Bromo-5-((3R,4R)-3,4-dimethylpiperidin-4-yl)phenol - BLDpharm.
-
Removal and detoxification of pentahalogenated phenols using a photocatalytically induced enzymatic process - PMC.
-
4-[(2-Bromo-5-methoxyphenyl)methyl]piperidine - PubChem.
-
2-Bromo-5-(1-methylethyl)phenol | C9H11BrO | CID 23113890 - PubChem.
-
Phenol, 2-bromo-4-methyl- - the NIST WebBook.
-
Emerging Pollutants in the Environment: Occurrence, Fate, Risk Assessment and Degradation Methods - MDPI.
-
Novel brominated flame retardants: a review of their analysis, environmental fate and behaviour - PubMed.
-
Environmental Fate, Ecotoxicity, and Remediation of Heterocyclic Pharmaceuticals as Emerging Contaminants: A Review of Long-Term Risks and Impacts - MDPI.
-
4-Piperidin-4-ylmethyl-phenol hydrochloride | C12H18ClNO | CID 17039494 - PubChem.
-
Studies on the environmental fate, ecotoxicology and toxicology of 2-methyl 1,3-propanediol.
-
4-Bromo-3-[(2-methylpiperidin-1-yl)methyl]phenol - PubChem.
Sources
- 1. 2-Bromo-5-methylphenol | C7H7BrO | CID 228638 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. aaronchem.com [aaronchem.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. fishersci.com [fishersci.com]
- 5. fishersci.com [fishersci.com]
- 6. Removal and detoxification of pentahalogenated phenols using a photocatalytically induced enzymatic process - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Novel brominated flame retardants: a review of their analysis, environmental fate and behaviour - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Environmental Fate, Ecotoxicity, and Remediation of Heterocyclic Pharmaceuticals as Emerging Contaminants: A Review of Long-Term Risks and Impacts | MDPI [mdpi.com]
- 10. benchchem.com [benchchem.com]
- 11. carlroth.com [carlroth.com]
- 12. carlroth.com:443 [carlroth.com:443]
- 13. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 14. campusoperations.temple.edu [campusoperations.temple.edu]
- 15. US4468376A - Disposal process for halogenated organic material - Google Patents [patents.google.com]
- 16. spectrumchemical.com [spectrumchemical.com]
- 17. chemicalbook.com [chemicalbook.com]
- 18. researchgate.net [researchgate.net]
- 19. pentachemicals.eu [pentachemicals.eu]
- 20. benchchem.com [benchchem.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
